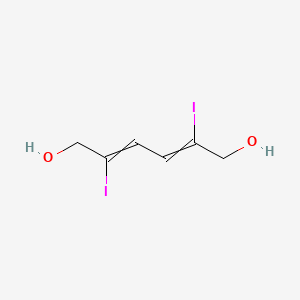
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne is an organic compound characterized by its unique structure, which includes two chlorine atoms, two ethylsulfanyl groups, and a but-1-en-3-yne backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne typically involves the reaction of 1,2-dichloroethane with sodium ethylsulfanylacetylide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .
化学反应分析
Types of Reactions
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Hydroxide ions (OH⁻), amines (NH₂)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Hydroxylated or aminated derivatives
科学研究应用
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethylsulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
- 1,2-Dichloro-1,4-bis(methylsulfanyl)but-1-en-3-yne
- 1,2-Dichloro-1,4-bis(propylsulfanyl)but-1-en-3-yne
Uniqueness
1,2-Dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne is unique due to its specific combination of ethylsulfanyl groups and chlorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
478397-91-0 |
|---|---|
分子式 |
C8H10Cl2S2 |
分子量 |
241.2 g/mol |
IUPAC 名称 |
1,2-dichloro-1,4-bis(ethylsulfanyl)but-1-en-3-yne |
InChI |
InChI=1S/C8H10Cl2S2/c1-3-11-6-5-7(9)8(10)12-4-2/h3-4H2,1-2H3 |
InChI 键 |
GUDCDTULSHDNRI-UHFFFAOYSA-N |
规范 SMILES |
CCSC#CC(=C(SCC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)

![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
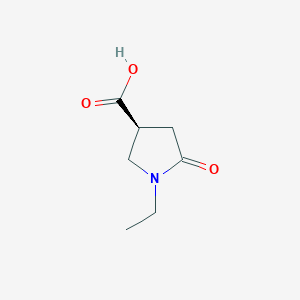
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
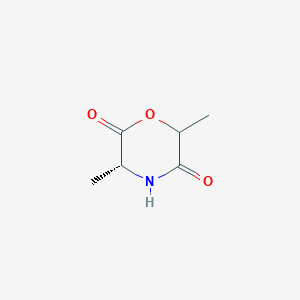
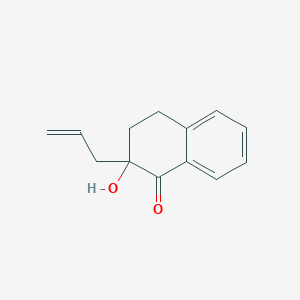
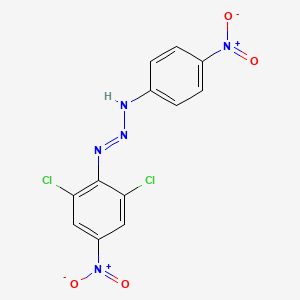
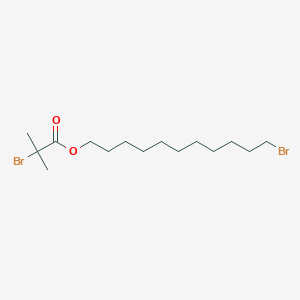

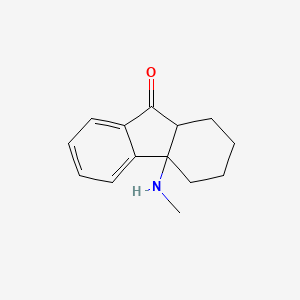
![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)

